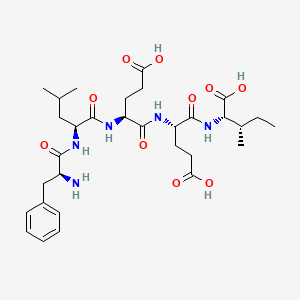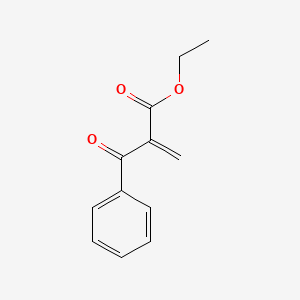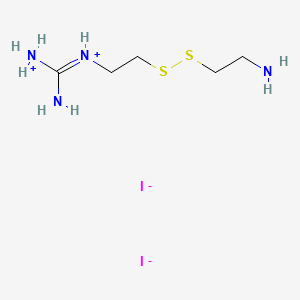
(2-((2-Aminoethyl)dithio)ethyl)guanidine dihydriodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((2-Aminoethyl)dithio)ethyl)guanidine dihydriodide is a chemical compound with the molecular formula C5H16I2N4S2 It is a guanidine derivative that contains both amino and disulfide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-Aminoethyl)dithio)ethyl)guanidine dihydriodide typically involves the reaction of guanidine with a disulfide-containing compound. One common method is the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method involves the use of lanthanide amides as catalysts for the guanylation of aromatic and secondary amines . Additionally, the use of carbamoyl isothiocyanates as starting materials for the synthesis of multisubstituted guanidines has been reported .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar guanylation reactions. The choice of catalysts and reaction conditions can be optimized for scalability and cost-effectiveness. For example, the use of ytterbium triflate as a catalyst for the addition of amines to carbodiimides under solvent-free conditions provides good yields and is suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
(2-((2-Aminoethyl)dithio)ethyl)guanidine dihydriodide undergoes various types of chemical reactions, including:
Oxidation: The disulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide group can be reduced to thiols.
Substitution: The amino and guanidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted guanidines and amines.
Aplicaciones Científicas De Investigación
(2-((2-Aminoethyl)dithio)ethyl)guanidine dihydriodide has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other guanidine derivatives and as a catalyst in organic reactions.
Biology: Investigated for its potential as an antibacterial agent and its role in enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2-((2-Aminoethyl)dithio)ethyl)guanidine dihydriodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through oxidation or reduction reactions . Additionally, the guanidine group can interact with nucleic acids and proteins, affecting their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
Guanidine: A simple guanidine compound with similar basicity and reactivity.
Thiourea: Contains a similar sulfur-containing functional group but differs in its reactivity and applications.
Cyanamide: Used in the synthesis of guanidine derivatives and has similar reactivity in guanylation reactions.
Uniqueness
(2-((2-Aminoethyl)dithio)ethyl)guanidine dihydriodide is unique due to its combination of amino, disulfide, and guanidine functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
40775-08-4 |
|---|---|
Fórmula molecular |
C5H16I2N4S2 |
Peso molecular |
450.2 g/mol |
Nombre IUPAC |
[amino(azaniumyl)methylidene]-[2-(2-aminoethyldisulfanyl)ethyl]azanium;diiodide |
InChI |
InChI=1S/C5H14N4S2.2HI/c6-1-3-10-11-4-2-9-5(7)8;;/h1-4,6H2,(H4,7,8,9);2*1H |
Clave InChI |
KLEVBMWLJICYQK-UHFFFAOYSA-N |
SMILES canónico |
C(CSSCC[NH+]=C([NH3+])N)N.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-Thiobis[5-tert-butyl-m-cresol]](/img/structure/B13737589.png)
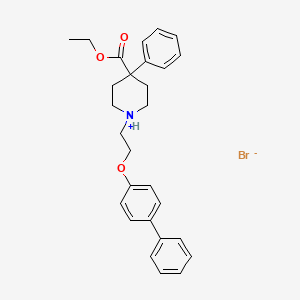
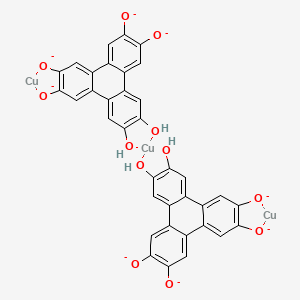
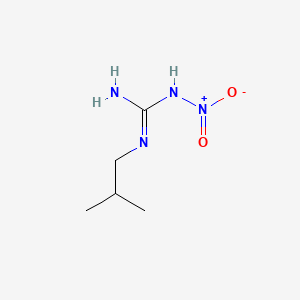



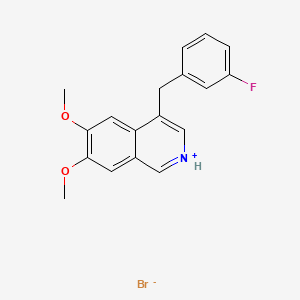
![Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]-](/img/structure/B13737639.png)
![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737646.png)


